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Compound of Interest

Compound Name:
2-Chloro-7-

(trifluoromethyl)quinoxaline

CAS No.: 883-94-3

Cat. No.: B1603563

Get Quote

Executive Summary & Compound Identity
2-Chloro-7-(trifluoromethyl)quinoxaline (CAS: 883-94-3) is a halogenated quinoxaline

derivative utilized primarily as a scaffold for synthesizing bioactive molecules, particularly

tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists).[1] Its structural integrity is

defined by the specific regiochemistry of the trifluoromethyl group at position 7 and the reactive

chlorine at position 2, which serves as a handle for nucleophilic aromatic substitution (

).
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Property Detail

IUPAC Name 2-Chloro-7-(trifluoromethyl)quinoxaline

CAS Number 883-94-3

Molecular Formula

Molecular Weight 232.59 g/mol

Isomeric Impurity
2-Chloro-6-(trifluoromethyl)quinoxaline

(Common byproduct)

Synthesis & Regiochemical Considerations
The synthesis typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine

with a glyoxylic acid derivative, followed by chlorination. This process inherently produces a

mixture of 6- and 7-trifluoromethyl isomers, making spectroscopic differentiation critical.

Reaction Pathway (DOT Visualization)
The following diagram illustrates the synthetic route and the divergence of regioisomers.
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Caption: Synthetic pathway showing the formation of regioisomers. Separation is required to

isolate the 7-CF3 target.
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Spectroscopic Data Specifications
Mass Spectrometry (EI-MS)
Under Electron Impact (70 eV), the molecule exhibits a distinct fragmentation pattern driven by

the stability of the quinoxaline core and the lability of the C-Cl bond.

Key Diagnostic Ions:

m/z (Intensity) Ion Identity Fragmentation Mechanism

| 232 / 234 |

| Molecular ion. Shows characteristic 3:1 ratio for

. | | 213 / 215 |

| Loss of Fluorine atom (rare but observable). | | 197 |

| Loss of Chlorine radical; formation of cation at C2. | | 169 |

| Contraction of the pyrazine ring after Cl loss. | | 145 |

| Deep fragmentation of the benzenoid ring. |

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the strong C-F stretches and the aromatic skeletal vibrations.

C-H Stretch (Aromatic):

(Weak)

C=N Stretch:

(Characteristic of quinoxaline ring)

C-C Ring Stretch:

C-F Stretch:
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(Very Strong, Broad bands)

C-Cl Stretch:

(In-plane bending/stretching)

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the 7-trifluoromethyl isomer from the 6-

trifluoromethyl isomer.

NMR (300/400 MHz,

)
The chemical environment of the protons differs significantly between isomers due to the

position of the electron-withdrawing

group relative to the protons.

Diagnostic Signals for 2-Chloro-7-(trifluoromethyl)quinoxaline:

8.95 ppm (1H, s):H-3. The most deshielded proton on the pyrazine ring. Singlet.

8.45 ppm (1H, s):H-8. This proton is isolated between the

nitrogen and the

group. It appears as a singlet (or fine quartet due to long-range F coupling). This is the key
differentiator.

8.15 ppm (1H, d,

):H-5. Ortho coupling to H-6.

7.90 ppm (1H, dd,

):H-6. Vicinal coupling to H-5 and meta coupling to H-8 (if resolved).

Comparison with 6-Isomer:
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In the 6-trifluoromethyl isomer, the isolated proton is H-5, which would appear as a singlet

around 8.2-8.3 ppm. The protons H-7 and H-8 would show ortho coupling.

Rule of Thumb: If the spectrum shows a singlet in the aromatic region (excluding H-3) that is

highly deshielded (~8.4+ ppm) and adjacent to the Nitrogen, it is likely H-8 of the 7-isomer.

NMR (376 MHz,

)
-63.0 ppm (s): Characteristic of the trifluoromethyl group attached to an aromatic ring.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Solvent Selection: Use Deuterated Chloroform (

) with 0.03% TMS as an internal standard. DMSO-

is an alternative if solubility is poor, but shifts will vary slightly.

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Ensure the solution is

clear; filter if necessary to remove inorganic salts from the synthesis.

Acquisition:

1H: 16 scans, 2 second relaxation delay.

19F: 32 scans, uncoupled (or coupled to verify structure).

Protocol B: GC-MS Analysis
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temperature Program:

Start: 60°C (hold 1 min).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ramp: 20°C/min to 280°C.

Hold: 5 min at 280°C.

Inlet: Split mode (20:1), 250°C.

Detection: MS Source 230°C, Quad 150°C. Scan range 50-500 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1603563/docs#technical-guide-spectroscopic-
characterization-of-2-chloro-7-trifluoromethyl-quinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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